molecular formula C23H31FN4O3 B2472565 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235351-57-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2472565
CAS RN: 1235351-57-1
M. Wt: 430.524
InChI Key: MRCZFENHXGEHKK-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H31FN4O3 and its molecular weight is 430.524. The purity is usually 95%.
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Scientific Research Applications

PET Radioligands and Neuroimaging

  • PET Tracers for Serotonin Receptors : A study by García et al. (2014) explored the use of related compounds as PET radioligands for serotonin 5-HT1A receptors, highlighting their potential in studying neuropsychiatric disorders. The cyclohexanecarboxamide derivative, similar in structure to the queried compound, showed promise as a 5-HT1A receptor antagonist with high brain uptake, ideal for neuroimaging applications (García et al., 2014).

Cancer Research

  • Cytotoxicity and Inhibitory Activity in Cancer Cells : Alam et al. (2016) reported the synthesis of novel pyrazole derivatives, including structures similar to the queried compound, showing potent cytotoxicity against cancer cell lines. These derivatives also demonstrated inhibition of topoisomerase IIα, a key target in cancer therapy (Alam et al., 2016).

Drug Development and Pharmacokinetics

  • Pharmacokinetics of Novel Inhibitors : A study by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors, structurally related to the queried compound, focused on their pharmacokinetic properties and the impact of enzymatic hydrolysis on drug clearance. This research is vital for understanding the metabolism and efficacy of similar compounds in cancer treatment (Teffera et al., 2013).

Drug Impurity Analysis

  • Identification of Drug Impurities : Kancherla et al. (2018) isolated and analyzed impurities found in drug batches of Repaglinide, a diabetes medication. Their research included compounds structurally related to the queried compound, contributing to the quality control and safety of pharmaceutical products (Kancherla et al., 2018).

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : Research by Katoch-Rouse and Horti (2003) on the synthesis of radiolabeled compounds, including those with structural similarities to the queried molecule, showcased methods for studying cannabinoid receptors. These synthetic approaches are crucial for advancing research in neuropharmacology and imaging (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O3/c24-19-6-8-20(9-7-19)27-23(31)28-14-11-18(12-15-28)16-26-22(30)21(29)25-13-10-17-4-2-1-3-5-17/h4,6-9,18H,1-3,5,10-16H2,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZFENHXGEHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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